molecular formula C17H17ClO4S B3541723 4-chlorobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate

4-chlorobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate

Cat. No.: B3541723
M. Wt: 352.8 g/mol
InChI Key: YDVFCHFWXTUZKA-UHFFFAOYSA-N
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Description

The compound “4-chlorobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate” is likely to be an organic compound containing a benzyl group, a sulfonyl group, and a propanoate ester group . The presence of these functional groups suggests that it could be involved in various chemical reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate benzyl chloride and sulfonyl chloride compounds, followed by esterification with propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzyl group (a benzene ring attached to a CH2 group), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to the benzyl group and a methylphenyl group), and a propanoate ester group (a two-carbon chain attached to an oxygen atom, which is double-bonded to a carbon atom that is also bonded to an -OH group) .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution at the benzylic position . The sulfonyl group could also potentially be involved in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzyl and sulfonyl groups could potentially increase its reactivity compared to simpler organic compounds .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

(4-chlorophenyl)methyl 3-(4-methylphenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4S/c1-13-2-8-16(9-3-13)23(20,21)11-10-17(19)22-12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVFCHFWXTUZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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